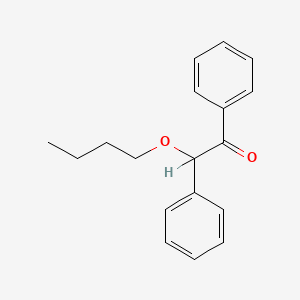

2-Butoxy-2-phenylacetophenone

Description

Contextualization within Acetophenone (B1666503) Derivatives in Photochemistry Research

Acetophenone and its derivatives are a well-established class of compounds in the study of photochemical reactions. studyraid.comsciepub.com When exposed to ultraviolet (UV) light, acetophenone undergoes electronic excitation of its carbonyl group, leading to the formation of reactive species. studyraid.com This photochemical behavior is pivotal in various synthetic applications. The core structure of acetophenone allows for a wide range of derivatives to be synthesized, each with potentially unique photochemical properties. mdpi.com

The study of acetophenone derivatives is significant for several reasons. The introduction of different functional groups to the acetophenone backbone can influence the efficiency and outcome of photochemical reactions. studyraid.com These derivatives serve as valuable tools for initiating polymerization processes and for the synthesis of complex organic molecules. studyraid.com The rich photochemistry of acetophenone is highly dependent on the electronic state to which it is excited. rsc.org For instance, excitation to its lowest singlet excited state can lead to the population of a triplet state, a key intermediate in many photosensitized reactions. rsc.org

Overview of Research Significance and Potential Academic Applications of 2-Butoxy-2-phenylacetophenone

The research significance of this compound lies in its potential as a photoinitiator. Photoinitiators are compounds that, upon absorption of light, generate reactive species that can initiate chemical reactions such as polymerization. While specific research detailing the extensive use of this compound is not widely published, its structural similarity to other known photoinitiators, such as 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA), suggests its potential in this area. sigmaaldrich.comsigmaaldrich.com DMPA, for example, is utilized in the photopolymerization of methacrylates and in the preparation of UV-curing silicone rubber. sigmaaldrich.comsigmaaldrich.com

The academic applications of this compound are primarily centered on fundamental research in photochemistry and polymer science. Investigations could explore how the butoxy group influences the photochemical and photophysical properties of the acetophenone chromophore. This includes studying the efficiency of intersystem crossing, the lifetime of the excited triplet state, and the types of photochemical reactions it can undergo. Understanding these properties is crucial for designing new and more efficient photoinitiator systems for various material science applications.

Chemical and Physical Properties of this compound and Related Compounds

| Property | This compound | 2'-Methoxy-2-phenylacetophenone | 2,2-Dimethoxy-2-phenylacetophenone |

| Molecular Formula | C20H24O4 chemicalbook.com | C15H14O2 nih.gov | C16H16O3 sigmaaldrich.com |

| Molecular Weight | 328.40216 g/mol chemicalbook.com | 226.27 g/mol nih.gov | Not specified |

| CAS Number | 22499-11-2 chemicalbook.com | 33470-10-9 nih.gov | 24650-42-8 sigmaaldrich.com |

| Melting Point | Not specified | Not specified | 67-70 °C sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

2-butoxy-1,2-diphenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-2-3-14-20-18(16-12-8-5-9-13-16)17(19)15-10-6-4-7-11-15/h4-13,18H,2-3,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZAHLOABNWIFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50885208 | |

| Record name | Ethanone, 2-butoxy-1,2-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22499-11-2 | |

| Record name | Benzoin butyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22499-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 2-butoxy-1,2-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022499112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 2-butoxy-1,2-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 2-butoxy-1,2-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butoxy-2-phenylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Butoxy 2 Phenylacetophenone

Established Synthetic Routes for 2-Butoxy-2-phenylacetophenone

The formation of the ether linkage at the α-position to the carbonyl group is the key transformation in the synthesis of this compound. Established methods primarily involve the reaction of a suitable precursor, such as benzoin (B196080), with a source of the butyl group.

A prominent and well-documented method for the synthesis of this compound is the direct etherification of benzoin with 1-butanol (B46404). Research has demonstrated the efficacy of an iron(III)-catalyzed nucleophilic substitution of the hydroxyl group in benzoin. sorbonne-universite.fr This method provides a direct route to 2-alkoxy-1,2-diphenylethan-1-ones.

In a typical procedure, benzoin is reacted with an excess of 1-butanol in the presence of an iron(III) chloride (FeCl₃) catalyst. sorbonne-universite.fr The reaction is generally conducted at an elevated temperature, such as 80°C, in a suitable solvent. sorbonne-universite.fr Studies have shown that polar solvents like 1,2-dichloroethane (B1671644) are effective for this transformation, leading to high conversion of the starting material. sorbonne-universite.fr The use of a significant excess of the alcohol nucleophile, typically around 30 equivalents, has been found to be optimal for maximizing the yield of the ether product. sorbonne-universite.fr One of the challenges in this synthesis is the potential for a competing oxidation reaction that converts benzoin to benzil. However, careful control of the catalyst loading and reaction conditions can favor the desired etherification. sorbonne-universite.fr An optimized catalyst concentration of 25 mol% of FeCl₃ has been reported to provide the desired 2-butoxy-1,2-diphenylethan-1-one in high yield. sorbonne-universite.fr

Beyond the direct acid-catalyzed etherification, other synthetic strategies have been explored for the preparation of α-alkoxyketones like this compound.

Williamson Ether Synthesis: The Williamson ether synthesis is a classical and versatile method for forming ethers. sorbonne-universite.frmasterorganicchemistry.com This Sₙ2 reaction involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.comorganicchemistrytutor.comvedantu.com In the context of synthesizing this compound, this would entail the deprotonation of the hydroxyl group of benzoin using a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. masterorganicchemistry.comyoutube.com This nucleophilic alkoxide is then reacted with a butyl halide, such as 1-bromobutane (B133212) or 1-iodobutane, to yield the final ether product. organicchemistrytutor.comwvu.edu The choice of a primary alkyl halide is crucial to favor the Sₙ2 substitution over potential elimination side reactions. masterorganicchemistry.comorganicchemistrytutor.com The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to enhance the nucleophilicity of the alkoxide. masterorganicchemistry.comnumberanalytics.com

Other Modern Approaches: Contemporary organic synthesis offers several other routes to α-alkoxyketones. These include:

The reaction of N-(1-alkoxy-2-propylidene)isopropylamine with alkyl halides, followed by hydrolysis. rsc.orgnih.gov

Visible-light-promoted aerobic oxidation of alkenyl silanes in the presence of an alcohol. bohrium.com

Organoseleno-catalyzed synthesis from allenes, which can produce α,β-unsaturated α'-alkoxy ketones. csic.esresearchgate.net

While not all of these methods have been specifically applied to the synthesis of this compound, they represent viable alternative strategies for constructing the core α-alkoxyketone structure.

Sustainable Synthesis Approaches for this compound

In line with the principles of green chemistry, efforts are directed towards developing more environmentally benign synthetic methods.

The use of an inexpensive and low-toxicity iron(III) catalyst for the etherification of benzoin is a step towards a more sustainable process compared to methods that might employ more hazardous or precious metal catalysts. sorbonne-universite.fr Further green approaches focus on the starting materials and reaction conditions. For the synthesis of the benzoin precursor itself, the use of thiamine (B1217682) (Vitamin B1) as a biocatalyst in place of toxic cyanide catalysts for the benzoin condensation represents a significant green chemistry advancement. sacredheart.edufrancis-press.com

Phase-transfer catalysis (PTC) offers another sustainable strategy. PTC can enhance reaction rates and efficiency in biphasic systems, potentially reducing the need for harsh conditions or large volumes of organic solvents. researchgate.netrsc.org For ether synthesis, a phase-transfer catalyst can facilitate the reaction between an aqueous solution of the alkoxide and an organic phase containing the alkyl halide. researchgate.net

Furthermore, advanced energy sources are being explored to improve the efficiency of ether synthesis. Microwave-assisted Williamson ether synthesis has been shown to dramatically reduce reaction times and can sometimes be performed under solvent-free conditions, contributing to a greener process. sacredheart.edu

Optimization of Reaction Conditions for this compound Production

The optimization of reaction parameters is critical for maximizing yield and purity while minimizing waste and energy consumption. The iron(III)-catalyzed synthesis of this compound from benzoin and 1-butanol provides a clear example of how reaction conditions can be tuned. sorbonne-universite.fr

Key parameters that have been optimized include the catalyst, solvent, and reactant stoichiometry.

Catalyst Loading: The amount of iron(III) chloride has a direct impact on the reaction yield. While catalytic amounts (5 mol%) are effective, increasing the loading to an optimal level of 25 mol% has been shown to significantly improve the yield of the desired ether. sorbonne-universite.fr

Solvent Choice: The polarity of the solvent plays a crucial role. Polar solvents like 1,2-dichloroethane favor the formation of the ether product, whereas less polar solvents such as toluene (B28343) can promote the competing oxidation of benzoin to benzil. sorbonne-universite.fr Coordinating solvents like tetrahydrofuran have been found to inhibit the reaction. sorbonne-universite.fr

Nucleophile Concentration: The concentration of the alcohol nucleophile (1-butanol) is another critical factor. A substantial excess of the alcohol is required to drive the reaction towards the ether product. Studies have shown a direct correlation between the number of equivalents of butanol used and the yield of this compound, with 30 equivalents being identified as an optimal amount. sorbonne-universite.fr

The table below summarizes the effect of varying reaction conditions on the synthesis of 2-butoxy-1,2-diphenylethan-1-one from benzoin and 1-butanol, based on findings from iron(III)-catalyzed etherification studies. sorbonne-universite.fr

| Catalyst (FeCl₃) Loading (mol%) | Solvent | Equivalents of 1-Butanol | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 5 | 1,2-Dichloroethane | 30 | 24 | 50 |

| 25 | Toluene | 30 | 11 | 36 (Chemoselectivity) |

| 25 | 1,2-Dichloroethane | 5 | 24 | 50 |

| 25 | 1,2-Dichloroethane | 10 | 24 | 60 |

| 25 | 1,2-Dichloroethane | 30 | 11 | 85 |

Photochemical Behavior of 2 Butoxy 2 Phenylacetophenone

Primary Photophysical Processes of 2-Butoxy-2-phenylacetophenone

The initial events following the absorption of light by this compound are governed by fundamental photophysical principles, leading to the formation of excited states.

Light Absorption and Excited State Formation

Upon absorbing ultraviolet radiation, the this compound molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). wikipedia.orgcity.ac.uk The carbonyl group's chromophore is responsible for this initial energy uptake. wikipedia.org The molecule possesses its lowest electronic energy in the ground state, which for most molecules is a singlet state characterized by spin-paired electrons. city.ac.uk The absorption of a photon excites the molecule to a higher energy state. wikipedia.orgcity.ac.uk If this promotion moves an electron to the lowest unoccupied molecular orbital, it results in the first excited state. city.ac.uk

Intersystem Crossing and Triplet State Dynamics

Following excitation to the singlet state (S₁), the molecule can undergo intersystem crossing (ISC), a process where the spin of the excited electron flips, converting the molecule to an excited triplet state (T₁). wikipedia.orglibretexts.org This transition to a different spin multiplicity is a key step in the photochemistry of many ketones. wikipedia.org Triplet states generally have longer lifetimes than singlet states, increasing the probability of subsequent chemical reactions. libretexts.org For many photoinitiators, this rapid intersystem crossing is the dominant process and is crucial for the subsequent generation of radicals. researchgate.net Theoretical studies on similar acetophenone (B1666503) derivatives indicate that after initial excitation, rapid intersystem crossing can occur, competing with other deactivation pathways. researchgate.net

Photolytic Mechanisms of this compound

The excited triplet state of this compound is highly reactive and prone to bond cleavage, primarily through a Norrish Type I mechanism.

Homolytic Cleavage Processes (Norrish Type I Photocleavage)

This compound is classified as a Norrish Type I photoinitiator. astm.orggoogle.com This classification indicates that upon excitation, it undergoes homolytic fragmentation, specifically α-cleavage. wikipedia.orgastm.org This process involves the breaking of the carbon-carbon bond between the carbonyl group and the adjacent α-carbon. astm.org This cleavage results in the formation of two distinct radical species. wikipedia.org

The primary radicals generated from the α-cleavage of this compound are a benzoyl radical and a 1-butoxy-1-phenylmethyl radical. This type of fragmentation is characteristic of acetophenone derivatives used as photoinitiators. rsc.org The Norrish Type I reaction is a vital source of highly reactive radicals capable of initiating polymerization. wikipedia.orgrsc.org

Potential for Hydrogen Abstraction Processes (Norrish Type II)

While the dominant pathway for this compound is Norrish Type I cleavage, the potential for Norrish Type II reactions exists for ketones with accessible gamma-hydrogens. wikipedia.org A Norrish Type II reaction involves the intramolecular abstraction of a hydrogen atom from the γ-carbon by the excited carbonyl group, leading to the formation of a 1,4-biradical. wikipedia.orgresearchgate.net However, for α-alkoxy acetophenones like this compound, the α-cleavage (Norrish Type I) is generally the much more efficient and favored process. The structure is designed to promote this specific fragmentation pathway.

Radical Generation and Subsequent Fragmentation Pathways

Table of Photochemical Properties and Products

| Process | Description | Resulting Species |

|---|---|---|

| Light Absorption | Absorption of UV light by the carbonyl chromophore. | Excited Singlet State (S₁) |

| Intersystem Crossing | Transition from the excited singlet state to the excited triplet state. | Excited Triplet State (T₁) |

| Norrish Type I Cleavage | Homolytic cleavage of the α-carbon-carbonyl bond. | Benzoyl radical and 1-butoxy-1-phenylmethyl radical |

| Radical Reactions | Initiation of polymerization or secondary fragmentation. | Polymer chains and various fragmentation products |

Influence of Environmental Factors on this compound Photoreactivity

The environment in which the photoreaction of this compound occurs plays a critical role in determining the fate of the excited molecule and the resulting radical intermediates. The choice of solvent can alter reaction rates and favor secondary reaction pathways, while the presence of oxygen can inhibit the primary photochemical process and scavenge the radical products.

The solvent medium can influence the photochemical transformations of this compound by affecting the stability of the transient species and by participating directly in the reaction. The primary photochemical event, the Norrish Type I cleavage, produces a benzoyl radical and a 1-butoxy-1-phenylmethyl radical. The subsequent behavior of these radicals is sensitive to the solvent's properties.

The reactivity of radicals can be influenced by solvent polarity. researchgate.net For some acetophenone derivatives, quantum yields and product formation rates have been shown to be solvent-dependent. researchgate.net In solvents capable of donating a hydrogen atom, such as alcohols or ethers, a photoreduction pathway can compete with α-cleavage. This process involves the abstraction of a hydrogen atom from the solvent by the excited ketone, leading to the formation of a ketyl radical and a solvent-derived radical. researchgate.net The mobility of the radical fragments is also affected by the viscosity of the medium; in highly viscous or vitrifying systems, such as during polymerization, the diffusion of reactants is suppressed, which can alter the distribution of photoproducts. researchgate.net

The table below illustrates the expected influence of different solvent types on the primary and potential secondary photochemical pathways of this compound, based on the behavior of analogous photoinitiators.

Table 1: Expected Influence of Solvent Type on Photochemical Pathways

| Solvent Type | Key Property | Expected Effect on Photoreactivity | Potential Secondary Products |

|---|---|---|---|

| Non-polar (e.g., Hexane) | Low polarity, inert | Favors primary α-cleavage. Radical recombination within the 'solvent cage' may be more prevalent. | Products from radical recombination and disproportionation. |

| Polar Aprotic (e.g., Acetonitrile) | High polarity, does not donate H-atoms | Can stabilize polar transition states and radical ions, potentially influencing cleavage efficiency. researchgate.net | Products from primary cleavage radicals. |

| Polar Protic (e.g., 2-Propanol) | High polarity, H-atom donor | Competes with α-cleavage through hydrogen abstraction (photoreduction). researchgate.net | Ketyl radicals, solvent-derived radicals. |

Molecular oxygen is a well-known and potent inhibitor of free-radical mediated processes, and its presence profoundly affects the photoreactivity of this compound. researchgate.net The inhibition occurs through two primary mechanisms: quenching of the photo-excited state and trapping of the primary radicals.

First, ground-state triplet oxygen can interact with the photo-excited triplet state of the acetophenone molecule. This interaction, known as quenching, deactivates the excited state, causing it to return to the ground state without undergoing the necessary α-cleavage to form radicals. researchgate.net This process is typically very fast, occurring at diffusion-controlled rates. researchgate.net

Second, if α-cleavage does occur, the resulting carbon-centered benzoyl and 1-butoxy-1-phenylmethyl radicals are highly susceptible to scavenging by oxygen. researchgate.net Oxygen reacts rapidly with these radicals to form peroxyl radicals. researchgate.net These peroxyl radicals are significantly less reactive towards initiating desired reactions like polymerization and can instead participate in termination reactions, thereby halting the intended chemical pathway. researchgate.net Consequently, carrying out photoprocesses with this initiator in a deoxygenated or anaerobic environment typically leads to higher efficiency and product yield. researchgate.net

The table below summarizes the inhibitory effects of molecular oxygen on the key photochemical events associated with this compound.

Table 2: Influence of Oxygen on Key Photochemical Events

| Photochemical Event | In Anaerobic Conditions (O₂ Absent) | In Aerobic Conditions (O₂ Present) |

|---|---|---|

| Excited State Fate | Primarily undergoes α-cleavage (Norrish Type I). | Competitively quenched by O₂, reducing cleavage efficiency. researchgate.net |

| Primary Radical Fate | Initiate polymerization or other radical reactions. | Rapidly trapped by O₂ to form peroxyl radicals. researchgate.net |

Investigation of 2 Butoxy 2 Phenylacetophenone As a Photoinitiator

Efficiency of 2-Butoxy-2-phenylacetophenone in Radical Polymerization

Photoinitiation of Acrylate Monomers

No data available.

Photoinitiation of Methacrylate (B99206) Monomers

No data available.

Evaluation in Thiol-Ene Photopolymerization Systems

No data available.

Kinetics of Photopolymerization Initiated by this compound

Determination of Polymerization Rate and Quantum Yields

No data available.

Effect of Light Intensity and Photoinitiator Concentration

No data available.

Kinetic Modeling of Photoinitiated Reactions and Radical Trapping

No published studies containing kinetic modeling of photoinitiated reactions involving this compound or data from radical trapping experiments with this specific compound could be located.

Comparison with Established Photoinitiators and Derivatives

Efficacy Relative to 2,2-Dimethoxy-2-phenylacetophenone (B1663997) (DMPA)

A direct comparison of the photoinitiation efficacy of this compound with that of 2,2-Dimethoxy-2-phenylacetophenone (DMPA) is not available in the current body of scientific literature. There are no accessible data tables or research findings that quantify and compare their performance in terms of initiation rates, polymerization kinetics, or final monomer conversion.

Performance in Diverse Polymerization Systems

Information regarding the performance of this compound as a photoinitiator in various polymerization systems, such as those involving different monomers or under varied reaction conditions, is not documented in available research.

Mechanistic Studies of 2 Butoxy 2 Phenylacetophenone in Photoinduced Processes

Identification and Characterization of Primary Radicals and Intermediates

Upon absorption of ultraviolet (UV) light, 2-Butoxy-2-phenylacetophenone undergoes a primary photochemical event known as a Norrish Type I cleavage. wikipedia.orgdrugfuture.com This homolytic bond scission occurs at the carbon-carbon bond alpha to the carbonyl group, a process favored in ketones and aldehydes. wikipedia.orgdrugfuture.com This cleavage results in the formation of two primary radical species: a benzoyl radical and a 1-butoxy-1-phenylmethyl radical.

C₆H₅C(=O)CH(OC₄H₉)C₆H₅ + hν → C₆H₅C(=O)• + •CH(OC₄H₉)C₆H₅

The identification and characterization of these transient radical intermediates are crucial for understanding the subsequent reaction pathways. Two powerful techniques employed for this purpose are Electron Spin Resonance (ESR) spin trapping and Time-Resolved Laser Flash Photolysis (LFP).

Electron Spin Resonance (ESR) Spin Trapping Studies

Electron Spin Resonance (ESR) spectroscopy is a sensitive method for detecting and characterizing paramagnetic species like free radicals. nih.gov However, the primary radicals generated from this compound are often too short-lived to be observed directly under normal conditions. Therefore, the spin trapping technique is employed. nih.govrsc.org This method involves the use of a "spin trap," a diamagnetic molecule that reacts with the transient radicals to form a more stable and persistent radical adduct, which can then be detected and characterized by ESR. rsc.orgresearchgate.net

Commonly used spin traps include nitrones, such as N-tert-butyl-α-phenylnitrone (PBN). When this compound is photolyzed in the presence of PBN, the benzoyl and 1-butoxy-1-phenylmethyl radicals are trapped, yielding distinct ESR spectra. The hyperfine splitting constants (hfsc) of these spin adducts provide information about the nature of the trapped radical.

| Radical Species | Spin Trap | Typical Hyperfine Splitting Constants (in Gauss, G) | Comments |

|---|---|---|---|

| Benzoyl Radical (C₆H₅C(=O)•) | PBN | aN ≈ 13.5-14.5 G, aH ≈ 1.8-2.2 G | The relatively small β-hydrogen coupling constant is characteristic of an acyl radical adduct. |

| 1-Butoxy-1-phenylmethyl Radical (•CH(OC₄H₉)C₆H₅) | PBN | aN ≈ 14.0-15.0 G, aH ≈ 2.5-3.5 G | The larger β-hydrogen coupling constant reflects the trapping of a carbon-centered radical. |

Note: The hyperfine splitting constants are approximate values and can vary depending on the solvent and temperature.

Time-Resolved Laser Flash Photolysis (LFP) Investigations

Time-Resolved Laser Flash Photolysis (LFP) is a powerful technique for studying the kinetics and spectra of transient species generated by a short pulse of laser light. ruhr-uni-bochum.dewikipedia.orgyoutube.com In a typical LFP experiment with this compound, a solution of the compound is excited with a nanosecond or picosecond laser pulse. The subsequent changes in optical absorption are monitored over time, allowing for the detection and characterization of the transient intermediates. ruhr-uni-bochum.de

Upon photolysis, the formation of the benzoyl radical is typically observed, which has a characteristic transient absorption spectrum in the region of 300-400 nm. The 1-butoxy-1-phenylmethyl radical is also expected to absorb in the UV region. The decay kinetics of these radicals can be monitored to understand their reactivity.

| Transient Species | Expected λmax (nm) | Solvent | Comments |

|---|---|---|---|

| Benzoyl Radical | ~350 - 390 | Acetonitrile | Characterized by a broad absorption band. |

| 1-Butoxy-1-phenylmethyl Radical | ~300 - 340 | Acetonitrile | Expected to have a strong absorption in the UV region, similar to other α-alkoxybenzyl radicals. rsc.orgrsc.org |

Note: The λmax values are based on data from similar radical species and may vary for this compound.

Elucidation of Radical Reactivity and Propagation Pathways

The primary radicals generated from the photocleavage of this compound are highly reactive and can undergo several subsequent reactions, which are crucial for initiating polymerization or other chemical transformations.

The benzoyl radical can initiate polymerization by adding to a monomer (e.g., an acrylate). It can also undergo hydrogen abstraction from a suitable donor or participate in radical-radical coupling reactions.

The 1-butoxy-1-phenylmethyl radical is also a key player in the subsequent chemistry. Its reactivity is influenced by the presence of both the phenyl and butoxy groups, which stabilize the radical center. This radical can also initiate polymerization, undergo hydrogen abstraction, or couple with other radicals. Furthermore, under high light intensities, α-alkoxybenzyl radicals have been shown to undergo photoionization to form carbocations, a process that could lead to cationic polymerization. rsc.orgrsc.org

Role of Photoinduced Electron Transfer Processes in this compound Activity

For instance, if the excited state of this compound interacts with an electron-donating species, it could be reduced to a radical anion. Conversely, interaction with an electron acceptor could lead to its oxidation to a radical cation. These charged radical species would then undergo different reaction pathways compared to the neutral radicals formed via Norrish Type I cleavage. However, for isolated this compound, direct fragmentation is the more established and significant pathway.

Computational and Theoretical Insights into Reaction Mechanisms

Computational chemistry provides a powerful tool for investigating the mechanistic details of photochemical reactions that are often difficult to probe experimentally. psu.eduelsevier.com Quantum chemical calculations can be used to model the electronic excited states of this compound and to map out the potential energy surfaces for the dissociation process.

Specifically, methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) can be employed to:

Calculate the absorption spectrum: This helps in understanding the initial light absorption process.

Determine the energies of the excited singlet and triplet states: The nature of the reactive excited state (singlet or triplet) can be elucidated. For many acetophenone (B1666503) derivatives, intersystem crossing to the triplet state is efficient, and dissociation occurs from this state. nih.gov

Model the Norrish Type I cleavage: By calculating the potential energy surface along the C-C bond stretching coordinate, the barrier to dissociation can be estimated. Studies on similar ketones have shown that the cleavage can proceed through a low-energy pathway on the excited state surface. nih.govnih.gov

Analyze the properties of the resulting radicals: The geometries, spin densities, and stabilities of the benzoyl and 1-butoxy-1-phenylmethyl radicals can be calculated, providing insights into their subsequent reactivity.

Computational studies on related acetophenone derivatives have confirmed that the α-cleavage is a highly efficient process from the triplet excited state. nih.gov These theoretical models complement experimental findings and provide a deeper, molecular-level understanding of the photoinduced fragmentation of this compound.

Spectroscopic and Analytical Characterization in Research on 2 Butoxy 2 Phenylacetophenone

Advanced Spectroscopic Techniques for Elucidation of 2-Butoxy-2-phenylacetophenone Reactivity

To investigate the intricate details of the photoinitiation process and the subsequent polymerization initiated by this compound, researchers employ several advanced spectroscopic methods. These techniques provide insights into the reaction kinetics, thermodynamics, and the influence of the local environment on the photopolymerization process.

Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy is a powerful, non-invasive technique used to monitor the kinetics of polymerization in real-time. By tracking the disappearance of characteristic infrared absorption bands of the monomer, such as the carbon-carbon double bond (C=C) stretching vibration in acrylates (typically around 1635 cm⁻¹), the rate of polymerization can be accurately determined.

In a typical RT-FTIR experiment to study the photopolymerization initiated by this compound, a thin film of a monomer formulation containing the photoinitiator is exposed to UV radiation directly in the sample compartment of the FTIR spectrometer. The decrease in the intensity of the monomer's C=C absorption peak is monitored over time. The degree of conversion can then be calculated using the following equation:

Conversion (%) = [(A₀ - Aₜ) / A₀] x 100

Where A₀ is the initial absorbance of the C=C bond and Aₜ is the absorbance at time t. This data allows for the generation of conversion versus time profiles, from which the rate of polymerization can be derived.

Table 1: Illustrative RT-FTIR Kinetic Data for the Photopolymerization of a Model Acrylate Monomer Initiated by this compound

| Time (s) | C=C Absorbance | Conversion (%) |

| 0 | 1.20 | 0 |

| 10 | 0.84 | 30 |

| 20 | 0.54 | 55 |

| 30 | 0.36 | 70 |

| 40 | 0.24 | 80 |

| 50 | 0.18 | 85 |

| 60 | 0.15 | 87.5 |

This data is illustrative and represents typical results for the kinetic monitoring of photopolymerization.

In a Photo-DSC experiment, a small sample of the monomer formulation containing this compound is placed in an aluminum pan within the DSC cell and irradiated with a UV lamp of a specific wavelength and intensity. The instrument records the heat flow as a function of time. The resulting exotherm can be integrated to determine the total enthalpy of polymerization (ΔHₚ), and the rate of heat evolution is proportional to the rate of polymerization. This technique is particularly useful for comparing the efficiency of different photoinitiators and for studying the effect of variables such as initiator concentration, light intensity, and temperature on the polymerization process.

Table 2: Hypothetical Photo-DSC Data for Polymerization Initiated by this compound

| Parameter | Value |

| Onset of Exotherm (s) | 2.5 |

| Time to Peak Maximum (s) | 15.0 |

| Enthalpy of Polymerization (J/g) | 350 |

| Final Conversion (%) | 92 |

This data is hypothetical and serves to illustrate the type of information obtained from a Photo-DSC experiment.

Fluorescence Probe Techniques (FPT) offer a sensitive method to monitor changes in the local microenvironment, such as viscosity and polarity, during the polymerization process. A fluorescent probe, a molecule whose fluorescence properties (e.g., emission wavelength, intensity, and lifetime) are sensitive to its surroundings, is added to the monomer formulation.

As the polymerization initiated by this compound proceeds, the viscosity of the medium increases, and the polarity may change. These changes in the microenvironment affect the fluorescence of the probe. For instance, an increase in viscosity can restrict the molecular motion of the probe, leading to an increase in fluorescence intensity. By monitoring these changes in fluorescence, one can gain insights into the curing process that are complementary to the kinetic data obtained from RT-FTIR and Photo-DSC.

Analysis of Photolysis Products and Polymer End-Groups

Upon absorption of UV light, this compound undergoes photolysis, generating reactive radical species that initiate polymerization. The identification of these photolysis products and the characterization of the resulting polymer end-groups are crucial for understanding the initiation mechanism and the final polymer structure.

Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), is an indispensable tool for the identification of the photolysis products of this compound. In a typical experiment, a solution of the photoinitiator is irradiated with UV light, and the resulting mixture is directly infused into the mass spectrometer.

The high resolution and accuracy of ESI-MS allow for the determination of the elemental composition of the photoproducts from their exact mass-to-charge ratios (m/z). Fragmentation patterns obtained through tandem mass spectrometry (MS/MS) can further aid in the structural elucidation of these products. This information is vital for confirming the photochemical reaction pathways.

Chromatographic techniques are essential for separating and quantifying the photolysis products and for characterizing the resulting polymers.

High-Performance Liquid Chromatography (HPLC) is often coupled with a UV detector or a mass spectrometer (LC-MS) to separate and identify the various photodecomposition products of this compound. The retention time in the HPLC column provides information about the polarity of the compounds, while the detector provides quantitative data and, in the case of LC-MS, structural information.

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution of the polymers formed. GPC separates polymer chains based on their hydrodynamic volume in solution. By analyzing the polymer initiated by this compound, one can obtain crucial information about the efficiency of the initiation and the characteristics of the resulting polymer. Furthermore, by coupling GPC with other detectors, such as a mass spectrometer, it is possible to analyze the end-groups of the polymer chains, confirming the incorporation of fragments from the photoinitiator.

Theoretical and Computational Investigations of 2 Butoxy 2 Phenylacetophenone

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing information about its geometry, stability, and electronic structure.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. uci.edu For 2-Butoxy-2-phenylacetophenone, DFT calculations can be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the steric and electronic effects of the butoxy and phenyl groups on the acetophenone (B1666503) backbone.

A hypothetical table of selected calculated geometric parameters for this compound, based on typical values from DFT calculations on similar molecules, is presented below.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound

| Parameter | Value |

|---|---|

| C=O Bond Length (Å) | 1.22 |

| C-C (keto-phenyl) Bond Length (Å) | 1.49 |

| C-O (butoxy) Bond Length (Å) | 1.43 |

| O-C-C=O Dihedral Angle (°) | -15 |

| Phenyl Ring Torsion Angle (°) | 30 |

Note: These are representative values and would require specific DFT calculations for confirmation.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To understand the photochemical behavior of this compound, it is essential to study its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for this purpose, as it can predict the energies and properties of excited states with reasonable accuracy and computational cost. uci.edursc.org

TD-DFT calculations can provide the vertical excitation energies, which correspond to the absorption maxima in the electronic spectrum, and the oscillator strengths, which are related to the intensity of the absorption bands. researchgate.net For a photoinitiator, understanding the nature of the lowest excited states (e.g., n→π* or π→π* transitions) is critical for predicting its cleavage mechanism.

While specific TD-DFT data for this compound is scarce, studies on related systems highlight the importance of choosing the appropriate functional. lanl.gov Hybrid functionals are often employed to obtain a balanced description of both ground and excited states. lanl.gov

Table 2: Hypothetical TD-DFT Results for the Lowest Singlet Excited States of this compound in a Nonpolar Solvent

| Excited State | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S1 | 3.20 | 0.005 | n→π* |

| S2 | 3.85 | 0.250 | π→π* |

| S3 | 4.10 | 0.010 | n→π* |

Note: These values are illustrative and depend on the level of theory and solvent model used in the calculation.

Modeling of Photochemical Reaction Pathways and Energy Landscapes

Upon absorption of light, this compound can undergo various photochemical reactions, most notably α-cleavage to generate free radicals. Computational modeling can be used to map out the potential energy surfaces of the excited states and identify the reaction pathways leading to bond dissociation.

By locating the transition states and intermediates along the reaction coordinate, it is possible to calculate the activation barriers for different photochemical processes. This information is invaluable for understanding the efficiency and selectivity of the photoinitiation process. For example, in the related compound 2,2-dimethoxy-2-phenylacetophenone (B1663997), the photochemistry is known to be complex and influenced by subsequent reactions of the initially formed radicals. capes.gov.brrsc.org Computational modeling can help to unravel these intricate mechanisms.

Prediction of Reactivity and Efficiency Parameters

Computational methods can also be used to predict key parameters related to the reactivity and efficiency of photoinitiators. For instance, the quantum yield of cleavage, which is a measure of the efficiency of the photoinitiation process, can be correlated with calculated properties such as the energy of the lowest triplet state and the spin-orbit coupling between the excited singlet and triplet states.

Furthermore, reactivity indices derived from DFT, such as the Fukui functions or the dual descriptor, can be used to predict the most likely sites for radical attack or other subsequent reactions of the photogenerated radicals.

Application of Machine Learning Approaches for Property Prediction

In recent years, machine learning (ML) has emerged as a powerful tool in chemistry for predicting molecular properties. nih.govresearchgate.net By training models on large datasets of known molecules, ML algorithms can learn the complex relationships between molecular structure and properties. nih.govarxiv.org

For a compound like this compound, ML models could be developed to predict a range of properties, including its absorption spectrum, photo-cleavage efficiency, and even its performance in a specific polymerization formulation. These models, once trained, can provide predictions much faster than traditional quantum chemical calculations, making them ideal for high-throughput screening of new photoinitiator candidates. arxiv.org The integration of domain knowledge, such as 2D and 3D structural information, has been shown to significantly improve the accuracy of molecular property prediction in ML models. arxiv.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,2-Dimethoxy-2-phenylacetophenone |

| 1-((E)-2-phenylethenyl)-2-(4-(2-((E)-2-phenylethenyl) phenoxy) butoxy) benzene (B151609) (PPPBB) |

| 2-Butoxyethanol |

| 2-Phenylacetophenone |

Advanced Materials Applications Incorporating 2 Butoxy 2 Phenylacetophenone

Development of Specialized Coatings, Adhesives, and Optical Films

Recent patent filings have identified 2-Butoxy-2-phenylacetophenone as a key component in the formulation of advanced protective coatings. Specifically, it is classified as an alpha-alkoxyketone, which functions as a free-radical photoinitiator in UV (ultraviolet) and LED (light-emitting diode) curable varnishes. google.com

Photoinitiators are essential molecules in the coatings industry that, upon exposure to a light source, generate reactive species (in this case, free radicals) that initiate polymerization. This process rapidly transforms a liquid coating formulation into a solid, durable film. The selection of a specific photoinitiator is critical as its absorption spectrum must overlap with the emission spectrum of the light source to ensure efficient curing. google.com

In the context of hybrid UV-LED radiation curable protective varnishes, such as those used for security documents, this compound is listed as a suitable free radical photoinitiator. google.com These specialized coatings are designed to protect sensitive documents from environmental factors like soil and moisture. The formulation of these varnishes often involves a hybrid system that includes both free-radically and cationically curable components to achieve optimal properties such as adhesion, physical resistance, and low shrinkage upon curing. google.com

The inclusion of this compound in these formulations highlights its role in the development of high-performance, specialized coatings that require rapid and efficient curing under specific light conditions. However, detailed research findings, performance data, or its use in adhesives and optical films are not extensively documented in the available literature.

Structure Activity Relationships and Rational Design of 2 Butoxy 2 Phenylacetophenone Derivatives

Influence of the Butoxy Moiety on Photoinitiator Performance and Photoreactivity

The performance of a photoinitiator is intrinsically linked to its molecular structure, with the nature of its substituent groups playing a critical role in its photoreactivity. In the case of 2-alkoxy-2-phenylacetophenones, the alkoxy moiety is a key determinant of the initiator's efficiency. The primary photochemical process for these compounds is the Norrish Type I cleavage, which involves the homolytic scission of the α-carbon-carbon bond adjacent to the carbonyl group upon excitation by UV radiation. youtube.comnih.gov This process generates a benzoyl radical and an α-alkoxybenzyl radical, both of which can initiate polymerization.

The nature of the alkoxy group can influence several key aspects of photoinitiator performance:

Rate of α-Cleavage: The stability of the resulting α-alkoxybenzyl radical can affect the rate of the Norrish Type I cleavage. Generally, a more stable radical leads to a more efficient cleavage process.

Radical Reactivity: The reactivity of the generated radicals with monomers is crucial for efficient polymerization initiation.

Solubility and Compatibility: The alkoxy chain can influence the solubility of the photoinitiator in different monomer and oligomer formulations, which is a critical factor for practical applications in UV curing.

A study on the photooxidative damage of DNA by sidechain-oxyfunctionalized acetophenones, including methoxy (B1213986) and tert-butoxy (B1229062) derivatives, revealed that the nature of the alkoxy group significantly impacts radical formation. nih.gov The research concluded that acetophenone (B1666503) derivatives that readily produce radicals upon photolysis, such as those with hydroxy and tert-butoxy groups, are more effective in oxidation processes. nih.gov This increased efficacy is attributed to the efficient Norrish-type I cleavage that these substituents promote. nih.gov While this study did not include the butoxy derivative directly, the findings for the tert-butoxy analog suggest that the bulkier and more electron-donating alkoxy groups can enhance the efficiency of radical generation.

The general mechanism for the Norrish Type I reaction begins with the absorption of a photon, exciting the ketone to a singlet state, which can then undergo intersystem crossing to a triplet state. nih.gov The cleavage of the α-carbon bond can occur from either of these excited states, yielding two radical fragments. nih.gov The stability of these radicals is a determining factor in the subsequent reaction pathways. For instance, in the cleavage of 2-butanone, the formation of the more stable ethyl radical is favored over the methyl radical. nih.gov This principle suggests that the butoxy group in 2-butoxy-2-phenylacetophenone would lead to the formation of a relatively stable α-butoxybenzyl radical, thereby promoting an efficient Norrish Type I cleavage.

Synthesis and Evaluation of Analogous Acetophenone Derivatives

The synthesis of 2-alkoxy-2-phenylacetophenone derivatives can be achieved through various synthetic routes. A common precursor for these compounds is benzoin (B196080), which is a 2-hydroxy-2-phenylacetophenone. researchgate.netbgsu.edu Benzoin itself can be synthesized from benzaldehyde (B42025) through the benzoin condensation. researchgate.net The hydroxyl group of benzoin can then be alkylated to introduce the desired alkoxy group. For instance, the synthesis of 2-butoxynaphthalene, a related compound, has been demonstrated via an SN2 reaction between 2-naphthol (B1666908) and 1-bromobutane (B133212) in the presence of a base. ethernet.edu.et A similar approach could be envisioned for the synthesis of this compound from benzoin and a suitable butyl halide.

Another general method for preparing 2-phenylacetophenone derivatives involves the Friedel-Crafts acylation of an aromatic compound with a phenylacetyl chloride derivative. nih.gov A patent describes a method for producing 2-phenylacetophenone derivatives through a Fries rearrangement of phenyl phenylacetate (B1230308) derivatives, which is reported to be a more simplified process with high yields. nih.gov

The evaluation of the photoinitiation efficiency of these derivatives is crucial for understanding their structure-activity relationships. This evaluation typically involves several experimental techniques:

UV-Vis Spectroscopy: To determine the absorption characteristics of the photoinitiator, ensuring that its absorption bands overlap with the emission spectrum of the UV light source. youtube.com

Photopolymerization Kinetics: Techniques like real-time FTIR spectroscopy can be used to monitor the rate of monomer conversion during photopolymerization, providing a direct measure of the photoinitiator's efficiency.

Photoproduct Analysis: Techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy can be used to identify the products of the photochemical reaction, confirming the mechanism of cleavage and identifying any potential side reactions.

A study on 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA), a close analog of this compound, demonstrated its high efficiency for the photopolymerization of methacrylate (B99206) monomers. researchgate.net The study showed that the polymerization rate increased with the concentration of DMPA up to a certain point, after which a screening effect was observed. researchgate.net This highlights the importance of optimizing the photoinitiator concentration for a given application. The photochemistry of DMPA is known to be influenced by both thermal and photochemical fragmentation of the initial radical products. rsc.org

The following table presents a conceptual comparison of the expected properties of different 2-alkoxy-2-phenylacetophenone derivatives based on general chemical principles and data from analogous compounds.

| Alkoxy Group | Expected Radical Stability | Expected Cleavage Efficiency | Potential for Side Reactions |

| Methoxy | Moderate | Good | Low |

| Ethoxy | Moderate-High | Good | Low |

| Butoxy | High | Very Good | Possible chain transfer |

| tert-Butoxy | Very High | Excellent | Higher potential for side reactions |

This table is illustrative and based on general principles of radical stability and reactivity. Specific experimental data for each compound would be required for a definitive comparison.

Principles of Rational Design for Enhanced Photochemical Efficiency and Selectivity

The rational design of photoinitiators aims to optimize their photochemical properties for specific applications. For α-alkoxyacetophenones like this compound, the key design principles revolve around enhancing the efficiency of the Norrish Type I cleavage and controlling the reactivity of the resulting radicals.

Enhancing Photochemical Efficiency:

Optimizing Absorption Characteristics: The photoinitiator must have a strong absorption at the wavelength of the light source to be efficient. youtube.com Molecular modifications can be used to tune the absorption spectrum. For instance, the introduction of electron-donating groups on the phenyl ring can shift the absorption to longer wavelengths (red shift), which can be advantageous for curing pigmented or thicker coatings.

Maximizing the Quantum Yield of Cleavage: The quantum yield is a measure of the efficiency of a photochemical process. For a Type I photoinitiator, a high quantum yield for α-cleavage is desirable. The structure of the alkoxy group plays a role here. As discussed, bulkier and more electron-donating alkoxy groups are expected to stabilize the resulting α-alkoxybenzyl radical, thus promoting a more efficient cleavage.

Improving Selectivity:

Controlling Radical Reactivity: The reactivity of the generated benzoyl and α-alkoxybenzyl radicals should be tailored for the specific monomer system. For example, in some applications, it may be desirable to have radicals with different reactivities to control the polymerization process.

Reducing Side Reactions: Undesirable side reactions, such as hydrogen abstraction from the solvent or monomer by the photoinitiator radicals, can lead to chain termination or the formation of unwanted byproducts. The design of the photoinitiator can help to minimize these side reactions. For example, the formation of volatile byproducts that can cause odor in the cured material is a significant concern in many applications. bgsu.edu

Improving Storage Stability: Photoinitiators should be stable under storage conditions and not undergo premature decomposition.

The following table outlines key structural features and their expected impact on the photochemical properties of 2-alkoxy-2-phenylacetophenone derivatives.

| Structural Modification | Target Property | Expected Effect | Rationale |

| Increasing alkoxy chain length (e.g., from methoxy to butoxy) | Enhanced cleavage efficiency | Increased | Greater stabilization of the α-alkoxybenzyl radical. |

| Introducing electron-donating groups on the phenyl ring | Red-shifted absorption, enhanced cleavage | Increased | Stabilization of the excited state and the resulting radicals. |

| Introducing bulky groups near the carbonyl | Increased cleavage rate | Increased | Can promote conformational changes that favor cleavage. |

| Modifying the benzoyl moiety | Tuned radical reactivity | Varied | The reactivity of the benzoyl radical can be altered. |

Environmental and Toxicological Considerations in Research on 2 Butoxy 2 Phenylacetophenone

Biodegradation and Environmental Fate Studies

Generally, the environmental fate of chemical compounds is influenced by factors such as their water solubility, vapor pressure, and susceptibility to microbial degradation. For instance, related compounds like 2-Butoxyethanol are known to be readily biodegradable in aquatic and soil environments, with a half-life ranging from one to four weeks. tcichemicals.comwikipedia.orgepa.gov However, it is crucial to note that such data cannot be directly extrapolated to 2-Butoxy-2-phenylacetophenone due to differences in chemical structure. The presence of the additional phenyl and ketone groups can significantly alter its environmental behavior.

The aerobic biodegradation of some ethers, like ethyl tert-butyl ether (ETBE), is initiated by monooxygenase enzymes, leading to the formation of various intermediates. whiterose.ac.ukwhiterose.ac.uk The degradation of this compound could potentially follow a similar pathway involving the cleavage of the ether bond, but specific metabolic pathways have not been documented. Without dedicated studies, any discussion on its environmental persistence and degradation products remains speculative.

Assessment of Cytocompatibility and Biocompatibility in Biomedical Applications

This compound is a type of photoinitiator, a class of molecules that can initiate polymerization reactions upon exposure to light. mdpi.comwikipedia.org Photoinitiators are integral to the fabrication of a wide array of polymeric materials, including those with biomedical applications such as hydrogels for tissue engineering and drug delivery systems. nih.govnih.govencyclopedia.pub

For any material to be used in a biomedical context, a thorough assessment of its cytocompatibility (the effect on cells) and biocompatibility (the effect on a biological system) is paramount. The ideal photoinitiator for biomedical applications should be non-toxic to cells, soluble in water, and effective under low-intensity light to minimize damage to biological tissues. nih.govencyclopedia.pub

However, specific data on the cytocompatibility and biocompatibility of this compound is not available in the public domain. While the broader class of benzoin (B196080) ethers has been investigated, toxicity can vary significantly between individual compounds. For example, some photoinitiators have raised concerns due to their potential toxic effects on cells. mdpi.com Research on related compounds like Benzoin ethyl ether indicates potential for skin sensitization and high toxicity to aquatic life, underscoring the need for specific toxicological data for each compound. nih.govfishersci.com Without dedicated in vitro and in vivo studies, the suitability of this compound for any biomedical application remains undetermined.

Regulatory and Safety Aspects in Chemical Research and Industrial Deployment

The regulatory status and safety profile of this compound are not well-documented in publicly accessible regulatory databases. Generally, chemicals used in industrial applications are subject to regulations that mandate the provision of safety data sheets (SDS) which outline potential hazards, handling precautions, and disposal methods.

For related benzoin ethers, regulatory information is available. For instance, Benzoin ethyl ether is listed on several international chemical inventories and has established hazard classifications, including being an irritant and hazardous to the aquatic environment. nih.gov Similarly, regulations exist for the more common solvent, 2-Butoxyethanol, with occupational exposure limits set by various agencies to protect workers. cdc.govcdc.gov

The lack of specific regulatory information for this compound suggests that its production and use may be limited, or that it is used in contexts where public disclosure of its regulatory status is not mandated. In a research setting, the absence of comprehensive safety data necessitates handling it with a high degree of caution, utilizing personal protective equipment, and ensuring proper disposal to prevent environmental release. tcichemicals.comfishersci.comsigmaaldrich.comsigmaaldrich.comcpachem.com

Q & A

Q. What are the environmental degradation pathways of this compound, and how are its metabolites identified?

- Methodology : Perform soil/water microcosm studies with LC-MS/MS to detect intermediates (e.g., phenylacetic acid derivatives). Use C-labeled compounds to track mineralization rates. QSAR models predict ecotoxicity endpoints (e.g., LC50 for aquatic organisms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.